molecular formula C10H20N4O2 B5607091 N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide CAS No. 139223-39-5

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide

Cat. No.: B5607091
CAS No.: 139223-39-5
M. Wt: 228.29 g/mol
InChI Key: YAGXFSPQVXSHRR-UHFFFAOYSA-N
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Description

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide is a synthetic organic compound with the molecular formula C₁₀H₂₀N₄O₂ and a molecular weight of 228.291 g/mol This compound is characterized by the presence of a diaziridine ring, which is a three-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide involves several steps. One common method includes the reaction of 2-acetamidoethylamine with 3-methyldiaziridine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide has a wide range of scientific research applications :

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is employed in biochemical studies to investigate the interactions between small molecules and biological macromolecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The diaziridine ring is particularly important for its reactivity, allowing the compound to participate in a range of chemical reactions that can alter its biological activity.

Comparison with Similar Compounds

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide can be compared with other similar compounds, such as N-{2-[(2-acetamidoethyl)disulfanyl]ethyl}acetamide and S-(2-acetamidoethyl) hexadecanethioate . These compounds share structural similarities but differ in their chemical properties and reactivity.

    N-{2-[(2-acetamidoethyl)disulfanyl]ethyl}acetamide: This compound contains a disulfide bond, which imparts different chemical reactivity compared to the diaziridine ring in this compound.

    S-(2-acetamidoethyl) hexadecanethioate: This compound features a thioester linkage, which affects its stability and reactivity in biological systems.

The uniqueness of this compound lies in its diaziridine ring, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c1-8(15)11-4-6-13-10(3)14(13)7-5-12-9(2)16/h10H,4-7H2,1-3H3,(H,11,15)(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGXFSPQVXSHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N(N1CCNC(=O)C)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351236
Record name ST081793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139223-39-5
Record name ST081793
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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